Acetic acid, mercapto-, 2-mercaptoethyl ester
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Overview
Description
Acetic acid, mercapto-, 2-mercaptoethyl ester is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a fruit-like aroma. This compound is commonly used as a flavoring agent and spice synergist in various food products such as fruits, vegetables, biscuits, candy, and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, mercapto-, 2-mercaptoethyl ester can be synthesized by reacting ethanoic anhydride with 2-mercaptoethanol. The specific reaction conditions can be adjusted according to laboratory requirements . The reaction typically involves the following steps:
- Mixing ethanoic anhydride and 2-mercaptoethanol in a suitable solvent.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purifying the product through distillation or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The process involves:
- Large-scale mixing of ethanoic anhydride and 2-mercaptoethanol.
- Controlled heating and reaction monitoring.
- Industrial purification methods such as distillation, crystallization, or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, mercapto-, 2-mercaptoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols.
Substitution Products: Various esters and thioesters.
Scientific Research Applications
Acetic acid, mercapto-, 2-mercaptoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of acetic acid, mercapto-, 2-mercaptoethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, proteins, and other biomolecules.
Pathways: The compound can modulate enzymatic activity, influence protein folding, and participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, mercapto-, ethyl ester: Similar structure but with an ethyl group instead of a 2-mercaptoethyl group.
Acetic acid, mercapto-, methyl ester: Contains a methyl group instead of a 2-mercaptoethyl group.
Polyethylene glycol, mercaptoPEG acid: A polymeric compound with similar functional groups.
Uniqueness
Acetic acid, mercapto-, 2-mercaptoethyl ester is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its applications in multiple fields. Its fruit-like aroma also makes it valuable in the flavor and fragrance industry.
Properties
CAS No. |
38705-47-4 |
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Molecular Formula |
C4H8O2S2 |
Molecular Weight |
152.2 g/mol |
IUPAC Name |
2-sulfanylethyl 2-sulfanylacetate |
InChI |
InChI=1S/C4H8O2S2/c5-4(3-8)6-1-2-7/h7-8H,1-3H2 |
InChI Key |
FVDQMWJUZJOJSO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)OC(=O)CS |
Origin of Product |
United States |
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